molecular formula C18H28N4O B3160182 N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide CAS No. 866017-90-5

N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide

Numéro de catalogue B3160182
Numéro CAS: 866017-90-5
Poids moléculaire: 316.4 g/mol
Clé InChI: JBZDKHHBOBHCSC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide, also known as CC-5013 or lenalidomide, is a small molecule drug that belongs to the class of immunomodulatory drugs. It was first synthesized in 1999 by Celgene Corporation as a derivative of thalidomide, a drug that was used in the 1950s and 1960s to treat morning sickness in pregnant women but was later found to cause birth defects. Lenalidomide was developed as a safer and more effective alternative to thalidomide and has since been approved by the US Food and Drug Administration (FDA) for the treatment of various types of cancer and blood disorders.

Mécanisme D'action

Lenalidomide binds to a protein called cereblon, which is involved in the regulation of protein degradation. This binding leads to the degradation of several proteins, including the transcription factors Ikaros and Aiolos, which are important for the survival and proliferation of cancer cells. Lenalidomide also enhances the activity of natural killer cells and T cells, which are important components of the immune system.
Biochemical and Physiological Effects:
Lenalidomide has been shown to have several biochemical and physiological effects, including the inhibition of angiogenesis, the modulation of cytokine production, and the enhancement of immune cell function. Lenalidomide has also been shown to reduce the levels of inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), which are elevated in various types of cancer.

Avantages Et Limitations Des Expériences En Laboratoire

Lenalidomide has several advantages for laboratory experiments, including its high potency, selectivity, and low toxicity. However, lenalidomide is also known to have poor solubility in water, which can make it difficult to administer in vivo. In addition, lenalidomide can cause dose-dependent toxicity, particularly in the bone marrow, which can limit its use in certain experimental settings.

Orientations Futures

There are several future directions for the research and development of lenalidomide. One potential application is in the treatment of autoimmune diseases, such as rheumatoid arthritis and lupus, which are characterized by dysregulated immune function. Lenalidomide has been shown to have immunomodulatory effects that could be beneficial in these conditions. Another potential application is in combination therapy with other anti-cancer agents, such as chemotherapy and immunotherapy, to enhance their efficacy and reduce their toxicity. Finally, there is ongoing research into the development of new derivatives of lenalidomide with improved pharmacokinetic properties and efficacy.

Applications De Recherche Scientifique

Lenalidomide has been extensively studied in preclinical and clinical settings for its anti-tumor and immunomodulatory properties. It has been shown to inhibit the growth of various types of cancer cells, including multiple myeloma, mantle cell lymphoma, and chronic lymphocytic leukemia. Lenalidomide exerts its anti-tumor effects through multiple mechanisms, including the induction of apoptosis, inhibition of angiogenesis, and modulation of the immune system.

Propriétés

IUPAC Name

N-cyclohexyl-2-(cyclohexylamino)-4-methylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N4O/c1-13-16(17(23)21-14-8-4-2-5-9-14)12-19-18(20-13)22-15-10-6-3-7-11-15/h12,14-15H,2-11H2,1H3,(H,21,23)(H,19,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZDKHHBOBHCSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1C(=O)NC2CCCCC2)NC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 2
Reactant of Route 2
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 3
Reactant of Route 3
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 4
Reactant of Route 4
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 5
Reactant of Route 5
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide
Reactant of Route 6
Reactant of Route 6
N-cyclohexyl-2-(cyclohexylamino)-4-methyl-5-pyrimidinecarboxamide

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.